5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE
Overview
Description
5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of the phenyl ring using ethyl iodide in the presence of a base like potassium carbonate.
Formation of the carboxylic acid: This can be done by oxidizing the corresponding aldehyde or alcohol using oxidizing agents like potassium permanganate.
Condensation with 3-phenyl-allylidene: This final step involves the condensation of the pyrazole carboxylic acid with 3-phenyl-allylidene-hydrazide under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the phenyl ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the carboxylic acid group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-METHOXY-PROPYL)-5-(3-PHENYL-ALLYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE
- 3-(2-METHOXY-ETHYL)-5-(3-PHENYL-ALLYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE
- 3-(4-METHOXY-PHENYL)-5-(4-NITRO-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE
Uniqueness
5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE is unique due to its specific structural features, such as the presence of the ethoxy group and the pyrazole ring, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-2-27-18-12-10-17(11-13-18)19-15-20(24-23-19)21(26)25-22-14-6-9-16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,24)(H,25,26)/b9-6+,22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVMKEBZHUVLQV-HSRIELGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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